(2-(1-(8-Methoxyquinazolin-4-yl)piperidin-4-yl)ethyl)phosphonic acid

Catalog No.
S14162959
CAS No.
2298391-60-1
M.F
C16H22N3O4P
M. Wt
351.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-(1-(8-Methoxyquinazolin-4-yl)piperidin-4-yl)eth...

CAS Number

2298391-60-1

Product Name

(2-(1-(8-Methoxyquinazolin-4-yl)piperidin-4-yl)ethyl)phosphonic acid

IUPAC Name

2-[1-(8-methoxyquinazolin-4-yl)piperidin-4-yl]ethylphosphonic acid

Molecular Formula

C16H22N3O4P

Molecular Weight

351.34 g/mol

InChI

InChI=1S/C16H22N3O4P/c1-23-14-4-2-3-13-15(14)17-11-18-16(13)19-8-5-12(6-9-19)7-10-24(20,21)22/h2-4,11-12H,5-10H2,1H3,(H2,20,21,22)

InChI Key

IXXUGBPAQOKGTM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=CN=C2N3CCC(CC3)CCP(=O)(O)O

The compound (2-(1-(8-Methoxyquinazolin-4-yl)piperidin-4-yl)ethyl)phosphonic acid is a phosphonic acid derivative featuring a piperidine moiety and a quinazoline ring. This compound is characterized by its unique structural arrangement, which combines a phosphonic acid functional group with an 8-methoxyquinazoline scaffold. The presence of the piperidine and quinazoline components suggests potential biological activity, particularly in medicinal chemistry.

, including:

  • Esterification: Phosphonic acids can react with alcohols to form phosphonate esters.
  • Condensation Reactions: They can undergo condensation with amines or other nucleophiles, potentially forming more complex structures.
  • Nucleophilic Substitution: The phosphonic acid group can act as a leaving group in nucleophilic substitution reactions, leading to the formation of new derivatives.

These reactions can be leveraged in synthetic pathways to modify or enhance the biological activity of the compound.

Compounds containing quinazoline and piperidine structures have been extensively studied for their biological properties. The specific biological activity of (2-(1-(8-Methoxyquinazolin-4-yl)piperidin-4-yl)ethyl)phosphonic acid may include:

  • Anticancer Activity: Quinazoline derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including kinase inhibition.
  • Antimicrobial Properties: Piperidine-containing compounds are often explored for their potential as antimicrobial agents.
  • Neuroprotective Effects: Some studies suggest that quinazoline derivatives may exert neuroprotective effects, making them candidates for neurological disorders.

Further research is necessary to elucidate the precise biological mechanisms and potential therapeutic applications of this compound.

The synthesis of (2-(1-(8-Methoxyquinazolin-4-yl)piperidin-4-yl)ethyl)phosphonic acid typically involves several steps:

  • Synthesis of the Quinazoline Derivative: This can be achieved through cyclization reactions involving appropriate starting materials such as anthranilic acid derivatives and aldehydes.
  • Formation of the Piperidine Ring: The piperidine moiety can be synthesized via reductive amination or cyclization methods using suitable precursors.
  • Phosphonation: The final step involves introducing the phosphonic acid group, which can be performed using phosphorus oxychloride or other phosphorus-containing reagents.

Each step requires careful optimization to ensure high yields and purity of the final product.

The applications of (2-(1-(8-Methoxyquinazolin-4-yl)piperidin-4-yl)ethyl)phosphonic acid are promising, particularly in:

  • Pharmaceutical Development: Due to its potential anticancer and antimicrobial properties, it may serve as a lead compound for drug development.
  • Biochemical Research: Its unique structure makes it valuable for studying enzyme interactions and cellular pathways.
  • Agricultural Chemistry: If shown to possess herbicidal or fungicidal properties, it could be explored for use in crop protection.

Interaction studies involving this compound would focus on its binding affinity to various biological targets, including enzymes and receptors. Techniques such as:

  • Molecular Docking Studies: To predict how well the compound binds to specific targets.
  • In Vitro Assays: To evaluate its biological activity against cell lines or microbial strains.

Understanding these interactions is crucial for determining its efficacy and safety profile in potential therapeutic applications.

Several compounds share structural similarities with (2-(1-(8-Methoxyquinazolin-4-yl)piperidin-4-yl)ethyl)phosphonic acid, including:

Compound NameStructure FeaturesBiological Activity
8-MethoxyquinazolineQuinazoline ringAnticancer
PiperidinylbenzamidePiperidine ringAntimicrobial
2-AminoquinazolineAmino group on quinazolineAntiviral

Uniqueness

The uniqueness of (2-(1-(8-Methoxyquinazolin-4-yl)piperidin-4-yl)ethyl)phosphonic acid lies in its combination of a phosphonic acid moiety with both a piperidine and a methoxy-substituted quinazoline. This structural diversity may confer distinct pharmacological properties compared to other similar compounds, potentially enhancing its therapeutic profile.

XLogP3

1.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

351.13479319 g/mol

Monoisotopic Mass

351.13479319 g/mol

Heavy Atom Count

24

Dates

Modify: 2024-08-10

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